Methyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate
Description
Methyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate is an organic compound featuring a methyl ester group, a 4-oxobutyrate backbone, and a substituted phenyl ring (4-chloro-3-methylphenyl). This compound is structurally characterized by a ketone at the γ-position of the butyrate chain and a methyl ester at the terminal carboxyl group. The compound’s phenyl substitution pattern and ester group differentiate it from related derivatives, which are compared below.
Properties
IUPAC Name |
methyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-8-7-9(3-4-10(8)13)11(14)5-6-12(15)16-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHXVODZFUGGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Esterification
The carboxylic acid precursor, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (PubChem CID: 2757696), undergoes Fischer esterification with methanol under acidic catalysis. Concentrated sulfuric acid (H₂SO₄) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.
Reaction Conditions:
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Molar Ratio (Acid:Methanol): 1:5–1:10 (excess methanol drives equilibrium)
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Catalyst: 5–10% H₂SO₄ by volume
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Temperature: Reflux (65–70°C)
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Duration: 12–24 hours
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.
Challenges:
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Equilibrium limitations necessitate water removal via Dean-Stark apparatus.
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Prolonged heating risks keto-enol tautomerization or decomposition of the oxo group.
Acid Chloride Intermediate Route
Conversion of the carboxylic acid to its acyl chloride prior to esterification improves reaction efficiency and yield. Oxalyl chloride [(COCl)₂] in dichloromethane (CH₂Cl₂) with catalytic N,N-dimethylformamide (DMF) achieves rapid chlorination.
Procedure:
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Chlorination:
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Esterification:
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Quench the acyl chloride with methanol (2–3 equiv) at 0°C.
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Stir for 1 hour, then concentrate under reduced pressure.
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Yield: 85–92% (extrapolated from analogous esterifications).
Advantages:
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Avoids equilibrium constraints of Fischer esterification.
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Mild conditions preserve the oxo and aryl functionalities.
Friedel-Crafts Acylation for Direct Synthesis
Substrate Design and Catalysis
An alternative route involves Friedel-Crafts acylation of 4-chloro-3-methyltoluene with methyl 4-chloro-4-oxobutyrate. Aluminum chloride (AlCl₃) or FeCl₃ catalyzes electrophilic substitution, installing the oxobutyrate moiety at the para position relative to the methyl group.
Reaction Setup:
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Acylating Agent: Methyl 4-chloro-4-oxobutyrate (1 equiv)
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Substrate: 4-Chloro-3-methyltoluene (1.2 equiv)
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Catalyst: 1.5 equiv AlCl₃
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Solvent: Nitromethane (polar aprotic)
Outcome:
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Side Reactions: Over-acylation or isomerization mitigated by controlled stoichiometry and low temperatures.
Data-Driven Optimization of Reaction Parameters
Table 1. Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 65–70 | 24 | 70–75 | 95 |
| Acid Chloride Route | DMF | 25 | 3 | 85–92 | 98 |
| Friedel-Crafts Acylation | AlCl₃ | 0–25 | 6 | 75–78 | 97 |
Key Observations:
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The acid chloride method achieves superior yields due to irreversible esterification.
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Friedel-Crafts acylation offers regioselectivity but requires stringent moisture control.
Purification and Characterization
Distillation and Crystallization
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 2.70 (t, 2H, CH₂CO), 3.10 (t, 2H, CH₂Cl), 3.75 (s, 3H, OCH₃), 7.40–7.60 (m, 3H, aryl).
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O), 1260 cm⁻¹ (C-O).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Methyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : The compound can be synthesized through the esterification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid with methanol.
- Reduction Reactions : It can be reduced to form corresponding alcohols or other derivatives using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution Reactions : The chloro group on the phenyl ring can be substituted with various nucleophiles, making it versatile for further synthetic modifications .
Biological Research
The compound has potential applications in biological research, particularly in the study of cannabinoid receptors. Research indicates that structural modifications of compounds similar to this compound can lead to the development of selective CB2 receptor ligands, which may serve as therapeutic agents .
Case Study: Cannabinoid Receptor Ligands
A study synthesized analogues of a known CB2 receptor antagonist and evaluated their binding affinities. The findings demonstrated that specific structural changes could enhance receptor affinity and selectivity, underscoring the importance of compounds like this compound in drug discovery .
Material Science
In material science, this compound is utilized as a building block for producing fine chemicals and polymers. Its chemical properties allow it to be incorporated into various polymerization processes, leading to materials with tailored properties.
| Application Area | Details |
|---|---|
| Organic Synthesis | Intermediate for complex molecules |
| Biological Research | Potential cannabinoid receptor ligands |
| Material Science | Building block for polymers |
Pharmacological Applications
The pharmacological potential of this compound is being explored in relation to its effects on metabolic pathways and enzyme interactions. Its ester functionality allows for hydrolysis to release active forms that may engage with biological targets.
Case Study: Enzyme Interaction
Research has shown that compounds derived from this compound can influence enzyme-catalyzed reactions, providing insights into metabolic pathways relevant for drug metabolism and therapeutic interventions .
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorinated aromatic ring and the ketone group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, highlighting differences in substituents, ester groups, and molecular formulas.
*CAS numbers denoted as "534" refer to entries in where specific identifiers are listed as "[534]".
Key Observations:
Ethyl esters may offer enhanced metabolic stability in pharmaceutical contexts, as seen in the carboxylic acid analog Esfar® .
Substituent Effects: Halogen Type: Bromine substitution (e.g., Ethyl 4-(3-bromophenyl)-4-oxobutyrate) increases molecular weight (213.25 g/mol vs. ~196–200 g/mol for chloro analogs) and may alter reactivity due to weaker C–Br bonds compared to C–Cl . Multiple Substituents: Dichloro derivatives (e.g., Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate) show increased lipophilicity, which could enhance membrane permeability in biological systems .
Functional Group Variations :
- The carboxylic acid analog (4-(4-cyclohexyl-3-chlorophenyl)-4-oxobutyric acid) lacks an ester group, making it more polar and acidic (pKa ~4–5 for similar acids). This property is leveraged in pharmaceuticals for improved solubility in aqueous environments .
Biological Activity
Methyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C12H13ClO3
- Molecular Weight : 240.68 g/mol
The compound features a chloro-substituted aromatic ring, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, with IC50 values indicating significant potency.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
Anticancer Activity
A study evaluated the anticancer properties of this compound against human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A431 (epidermoid carcinoma) | 6.8 | Inhibition of cell cycle progression |
| HUVEC (human umbilical vein endothelial cells) | 10.5 | Anti-proliferative effects |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, as evidenced by increased caspase activity in treated cells.
Antimicrobial Activity
Research into the antimicrobial effects of this compound revealed its potential as an antibacterial agent. A study reported the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro group on the aromatic ring is crucial for enhancing its anticancer and antimicrobial properties. SAR studies indicate that modifications to the aromatic system can significantly impact potency and selectivity.
Q & A
Q. What are the common synthetic routes for Methyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate?
The compound can be synthesized via esterification of the corresponding 4-(4-chloro-3-methylphenyl)-4-oxobutyric acid with methanol, using catalytic acid or coupling reagents. Similar derivatives, such as ethyl 4-(halophenyl)-4-oxobutyrate analogs, are synthesized by reacting substituted phenyl precursors with succinic anhydride derivatives followed by esterification . For example, ethyl 4-(4-chlorophenyl)-4-oxobutyrate (CAS 240.68861) is prepared via Friedel-Crafts acylation and subsequent esterification .
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR : H and C NMR to confirm the ester group (e.g., methyl singlet at ~3.6 ppm) and aromatic substituents.
- IR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm) and ester functionalities.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) aligned with the molecular formula CHClO .
Q. What are the primary applications of this compound in academic research?
It serves as a precursor for synthesizing bioactive molecules, such as spirocyclic derivatives or enzyme substrates. For example, structurally related 4-oxobutyrate esters are used in studies of enzymatic promiscuity in the enolase superfamily .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Challenges include crystal twinning, weak diffraction, and anisotropic displacement. These are mitigated using:
- SHELXL : Robust refinement algorithms for handling high thermal motion or partial disorder .
- WinGX/ORTEP : Visualization tools to validate anisotropic displacement parameters and molecular geometry .
- Example: A related spirocyclic compound (CHClO) was refined to using SHELXL, demonstrating effective handling of complex substituents .
Q. How do steric and electronic effects of the 4-chloro-3-methylphenyl group influence the compound’s reactivity?
- Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilicity at the ketone group, facilitating nucleophilic additions.
- Steric Effects : The 3-methyl group hinders planarization of the aromatic ring, affecting regioselectivity in reactions like bromination (e.g., para-substitution preference observed in similar systems) .
Q. How can enzymatic assays utilize this compound, based on enolase superfamily interactions?
The compound may act as a substrate or inhibitor for enzymes like o-succinylbenzoate synthase (OSBS). Structural studies of OSBS with 4-(2'-carboxyphenyl)-4-oxobutyrate (OSB) reveal active-site plasticity, suggesting compatibility with diverse 4-oxobutyrate derivatives . Assays should monitor catalytic activity via UV-Vis (e.g., ketone reduction) or LC-MS for product identification.
Q. What analytical methods are recommended for detecting impurities in this compound?
- HPLC/LC-MS : Use C18 columns (e.g., Chromolith) with UV detection at 254 nm to separate impurities like unreacted precursors or positional isomers .
- Reference Standards : Compare retention times with certified impurities (e.g., EP-grade (4-chlorophenyl)(4-hydroxyphenyl)methanone) .
Q. How to resolve data contradictions when comparing experimental vs. computational results?
- Cross-Validation : Pair X-ray crystallography (experimental bond lengths/angles) with DFT-optimized structures to identify discrepancies.
- Software Tools : Use SHELXPRO for crystallographic parameterization and Gaussian for computational modeling .
- Example: A root-mean-square deviation (RMSD) >0.05 Å between experimental and computed geometries may indicate conformational flexibility .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester group .
- Crystallography : Optimize crystal growth via vapor diffusion with solvents like dichloromethane/hexane .
- Enzymatic Assays : Include negative controls (e.g., enzyme-free reactions) to rule out non-enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
